molecular formula C12H13BrFNO2 B13636653 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13636653
M. Wt: 302.14 g/mol
InChI Key: VWCPYAFBSWOURY-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a pyrrolidine ring with a carboxylic acid group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the 3-bromo-4-fluoroaniline, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid include:

  • 3-Bromo-4-fluorophenylboronic acid
  • 3-Bromo-4-fluorophenylacetic acid
  • 3-Bromo-4-fluorophenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyrrolidine ring and a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

4-(3-bromo-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13BrFNO2/c1-15-5-8(9(6-15)12(16)17)7-2-3-11(14)10(13)4-7/h2-4,8-9H,5-6H2,1H3,(H,16,17)

InChI Key

VWCPYAFBSWOURY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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